2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
The primary target of 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, which is crucial for the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to a disruption in the ATP production of the bacteria, thereby affecting its survival and proliferation .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This results in ATP depletion, which is detrimental to the survival and proliferation of the bacteria .
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The compound was found to be less potent against M. tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions to form the thienopyrimidine core . Another method includes the use of substituted 4-chlorothieno[2,3-d]pyrimidines, which undergo nucleophilic substitution followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed carbonylation reactions, which provide high yields and are suitable for large-scale synthesis . The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Known for their antimicrobial and anticancer activities.
Thieno[3,2-d]pyrimidin-4-amines: Studied for their potential as anticancer agents.
Uniqueness
2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique thiol group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-methyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-9-6(10)5-4(2-3-12-5)8-7(9)11/h2-3H,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWPXBHTEMDQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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